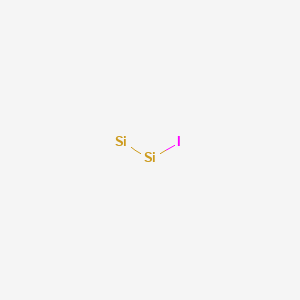
Iododisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iododisilane, also known as Si2I6, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless gas with a pungent odor and is highly reactive, making it a valuable reagent in synthetic chemistry.
Mecanismo De Acción
The mechanism of action of iododisilane in organic synthesis is not well understood. However, it is believed that it acts as a source of silicon and iodine atoms, which can participate in a variety of reactions. It is also thought to act as a reducing agent, which can facilitate the formation of new bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of iododisilane. However, it is known to be highly reactive and can cause severe irritation to the skin, eyes, and respiratory system. It should be handled with care and used only in a well-ventilated area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of iododisilane is its versatility in organic synthesis. It can be used in a variety of reactions, making it a valuable tool for synthetic chemists. However, its high reactivity and toxicity can also be a limitation, requiring careful handling and specialized equipment.
Direcciones Futuras
There are several potential future directions for research on iododisilane. One area of interest is the development of new synthetic methods using iododisilane as a reagent. Another area of focus is the investigation of its potential applications in materials science, such as in the preparation of new semiconducting materials. Additionally, further research is needed to understand the mechanism of action of iododisilane in organic synthesis and its potential impact on human health and the environment.
In conclusion, iododisilane is a valuable reagent in synthetic chemistry with potential applications in organic synthesis and materials science. Its unique properties and versatility make it a valuable tool for synthetic chemists, but its high reactivity and toxicity require careful handling and specialized equipment. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of iododisilane involves the reaction of silicon and iodine at high temperatures. The most commonly used method for its preparation is the reaction of silicon powder with iodine in a sealed tube at 600-800°C. The resulting product is purified by sublimation and can be stored as a gas or a liquid.
Aplicaciones Científicas De Investigación
Iododisilane has been widely studied for its potential applications in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including cross-coupling, cyclization, and reduction. It is particularly useful in the synthesis of complex organic molecules and has been used in the preparation of natural products, pharmaceuticals, and materials.
Propiedades
Número CAS |
14380-76-8 |
|---|---|
Nombre del producto |
Iododisilane |
Fórmula molecular |
C4H11N3O |
Peso molecular |
183.07 g/mol |
InChI |
InChI=1S/ISi2/c1-3-2 |
Clave InChI |
NFCGJSHYYNOKEM-UHFFFAOYSA-N |
SMILES |
[Si][Si]I |
SMILES canónico |
[Si][Si]I |
Sinónimos |
Iododisilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)
![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)
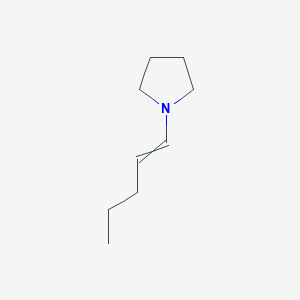
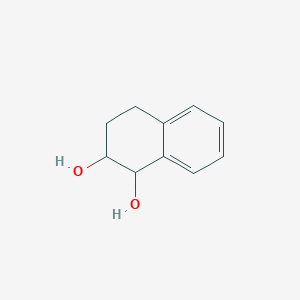
![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
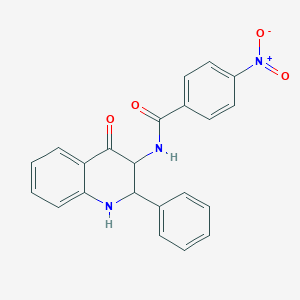
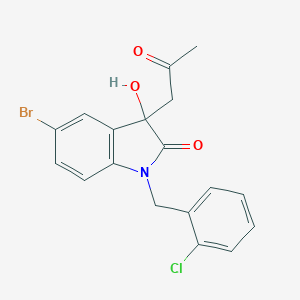
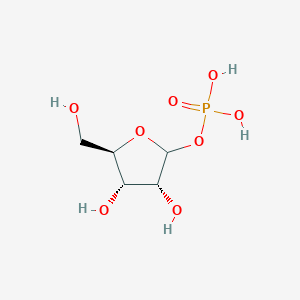
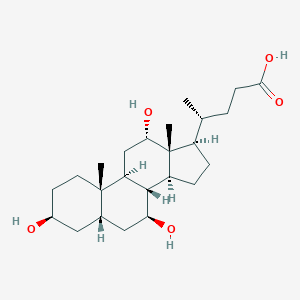
![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)
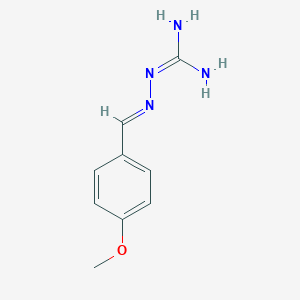
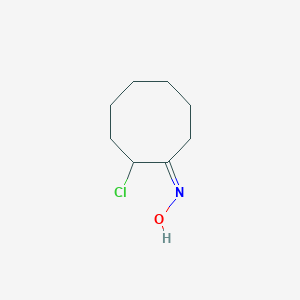
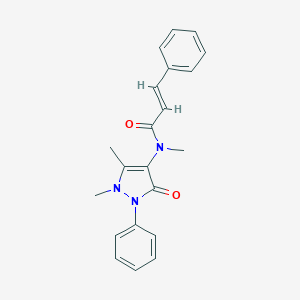
![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)